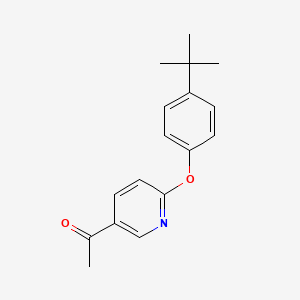

5-Acetyl-2-(4-(t-butylphenoxy) pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[6-(4-tert-butylphenoxy)pyridin-3-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-12(19)13-5-10-16(18-11-13)20-15-8-6-14(7-9-15)17(2,3)4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGUGNWMXOZGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the 5 Acetyl 2 4 T Butylphenoxy Pyridine Core

Retrosynthetic Dissection of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine

This analysis leads to two main synthetic approaches: a linear sequence where the phenoxy group is first installed, followed by acylation of the resulting 2-phenoxypyridine (B1581987) intermediate, or a convergent approach where a pre-functionalized 5-acetyl-2-halopyridine is coupled with 4-(t-butyl)phenol.

Approaches to the Construction of the 2-Phenoxypyridine Moiety

The formation of the 2-phenoxypyridine core is a critical step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions that form a carbon-oxygen bond between a pyridine (B92270) ring and a phenol (B47542).

Etherification Reactions involving Pyridyl Halides and Phenols

The most common methods for the synthesis of 2-phenoxypyridines involve the coupling of a 2-halopyridine with a phenol. Two prominent named reactions for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination, which can be adapted for C-O bond formation.

The Ullmann condensation traditionally involves the reaction of an aryl halide with an alcohol or phenol in the presence of a copper catalyst, often at elevated temperatures. For the synthesis of the 2-phenoxypyridine moiety, this would involve the reaction of a 2-halopyridine (such as 2-chloropyridine (B119429) or 2-bromopyridine) with 4-(t-butyl)phenol. The reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and a copper(I) salt like copper(I) iodide or copper(I) oxide. The use of ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can facilitate the reaction by stabilizing the copper catalyst and increasing its reactivity.

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed reaction that has become a powerful tool for the formation of aryl ethers. This reaction offers milder conditions compared to the traditional Ullmann condensation. In this approach, a 2-halopyridine would be reacted with 4-(t-butyl)phenol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. Commonly used palladium sources include palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0). The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands such as Xantphos, DavePhos, or BrettPhos often providing good results. The base, typically a strong one like sodium tert-butoxide or potassium phosphate, is necessary to deprotonate the phenol and facilitate the catalytic cycle.

Strategies for Introducing the 4-(t-Butylphenoxy) Substituent

The introduction of the specific 4-(t-butylphenoxy) group is achieved by using 4-(t-butyl)phenol as the coupling partner in the aforementioned etherification reactions. The t-butyl group is a sterically bulky and electron-donating substituent on the phenol ring.

| Reaction | Catalyst | Ligand (example) | Base (example) | Solvent (example) | Temperature |

| Ullmann Condensation | CuI, Cu₂O | 1,10-Phenanthroline | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | High |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, DavePhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Moderate |

Methodologies for Installing the 5-Acetyl Group on the Pyridine Ring

The introduction of an acetyl group at the 5-position of the pyridine ring is another key transformation in the synthesis of the target molecule.

Acylation Reactions and Functional Group Interconversions

Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic rings. However, the direct Friedel-Crafts acylation of pyridine is challenging due to the electron-deficient nature of the pyridine ring and the tendency of the nitrogen atom to coordinate with the Lewis acid catalyst, further deactivating the ring towards electrophilic substitution.

For a 2-phenoxypyridine substrate, the phenoxy group is an ortho-, para-directing activator. Therefore, a direct Friedel-Crafts acylation would likely lead to a mixture of products with acylation occurring at the 4- and 6-positions of the pyridine ring, as well as on the electron-rich phenoxy ring. Achieving selective acylation at the 5-position via this method is generally not feasible.

A more reliable strategy involves the use of a pre-functionalized pyridine ring. One common approach is to start with a pyridine derivative that has a directing group or a handle for functionalization at the 5-position. For instance, a halogen-metal exchange followed by quenching with an acetylating agent is a powerful method. Starting from a 5-halopyridine derivative, such as 5-bromopyridine, treatment with a strong base like n-butyllithium at low temperatures generates a 5-lithiopyridine species. This organolithium intermediate can then react with an acetylating agent, such as N,N-dimethylacetamide or acetyl chloride, to install the acetyl group at the 5-position.

Another approach involves the oxidation of a 5-ethylpyridine derivative . If a 2-(4-(t-butylphenoxy))-5-ethylpyridine intermediate is available, the ethyl group can be oxidized to an acetyl group using various oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide.

Convergent and Sequential Synthetic Pathways to 5-Acetyl-2-(4-(t-butylphenoxy)pyridine

Based on the retrosynthetic analysis and the available methodologies, two primary synthetic pathways can be envisioned:

Sequential Pathway:

Etherification: Couple a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-(t-butyl)phenol using either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction to form 2-(4-(t-butylphenoxy)pyridine.

Acylation: This step is challenging due to the directing effects of the phenoxy group. A direct Friedel-Crafts acylation is unlikely to be selective for the 5-position. Alternative strategies, such as directed ortho-metalation followed by acylation, might be explored but could also face regioselectivity issues.

Convergent Pathway:

Synthesis of a 5-acetyl-2-halopyridine intermediate: A key intermediate, such as 5-acetyl-2-chloropyridine or 5-acetyl-2-bromopyridine, is synthesized first. For instance, 5-acetyl-2-chloropyridine can be prepared from 2-chloro-5-bromopyridine via a halogen-metal exchange followed by reaction with an acetylating agent. chemicalbook.com

Etherification: The pre-functionalized 5-acetyl-2-halopyridine is then coupled with 4-(t-butyl)phenol using either an Ullmann condensation or a Buchwald-Hartwig C-O coupling reaction. This approach offers better control over the regiochemistry of the final product, as the position of the acetyl group is already established.

Green Chemistry Principles and Scalability in 5-Acetyl-2-(4-(t-butylphenoxy)pyridine Synthesis

The industrial production of complex organic molecules such as 5-Acetyl-2-(4-(t-butylphenoxy)pyridine necessitates a strong emphasis on green chemistry principles and process scalability. The application of these principles aims to minimize environmental impact, reduce waste, and ensure economic viability, particularly when transitioning from laboratory-scale synthesis to large-scale manufacturing. researchgate.netnih.gov

Modern synthetic strategies for pyridine derivatives are increasingly focused on incorporating green chemistry methodologies. researchgate.net These include the use of multicomponent one-pot reactions, the development of environmentally benign catalysts, the substitution of hazardous solvents with greener alternatives, and the implementation of energy-efficient techniques like microwave and ultrasonic-assisted synthesis. researchgate.netnih.gov For the synthesis of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, which typically involves a nucleophilic aromatic substitution (SNAr) reaction between an activated pyridine core (e.g., 5-acetyl-2-halopyridine) and 4-tert-butylphenol, several green chemistry aspects can be considered.

Key considerations for a greener synthesis include:

Solvent Selection: Traditional SNAr reactions often employ polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which have significant health and environmental concerns. A greener approach would involve investigating alternative, less toxic solvents or even solvent-free reaction conditions.

Catalysis: While the SNAr reaction may proceed thermally, catalysis can enhance reaction rates and efficiency, potentially lowering energy consumption. The use of non-toxic, earth-abundant metal catalysts or organocatalysts would be preferable to heavy metal catalysts. rsc.org

Energy Efficiency: Employing microwave irradiation or ultrasound can significantly reduce reaction times and energy input compared to conventional heating methods. nih.govtandfonline.com

The scalability of the synthesis is a critical factor for industrial application. A scalable process must be robust, safe, and cost-effective. researchgate.net Challenges in scaling up the synthesis of functionalized pyridines often relate to managing exothermic reactions, ensuring efficient mixing, and handling potentially hazardous reagents. researchgate.netresearchgate.net For 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, a scalable route would favor commercially available, inexpensive starting materials and avoid complex purification steps or the use of reagents that are difficult to handle on a large scale. researchgate.net The development of a continuous flow process, as opposed to a batch process, could also offer significant advantages in terms of safety, consistency, and scalability.

Table 1: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application in Synthesis of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine |

|---|---|

| Waste Prevention | Optimizing reaction yields and selectivity in both precursor synthesis and the final coupling step to minimize by-product formation. |

| Atom Economy | Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. |

| Safer Solvents and Auxiliaries | Replacing high-boiling point, toxic polar aprotic solvents (e.g., DMF, NMP) with more environmentally benign alternatives like ionic liquids or exploring solvent-free conditions. |

| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional refluxing. nih.govtandfonline.com |

| Use of Renewable Feedstocks | Exploring bio-based sources for starting materials or solvents where feasible. |

| Catalysis | Employing highly efficient and recyclable catalysts, preferably non-precious metal-based, to lower activation energy and improve reaction rates. rsc.org |

Synthesis of Key Intermediates and Precursors

Synthesis of 5-Acetyl-2-bromopyridine

5-Acetyl-2-bromopyridine is a vital intermediate where the bromine atom serves as a leaving group in subsequent nucleophilic substitution reactions. A prevalent method for its synthesis begins with 2,5-dibromopyridine (B19318). The regioselectivity of this reaction is critical and is achieved by leveraging the differential reactivity of the two bromine atoms.

One common approach involves a halogen-metal exchange followed by acetylation. This is typically performed by treating 2,5-dibromopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures (e.g., -78 °C) to selectively replace the bromine at the 2-position with lithium. The resulting lithiated intermediate is then quenched with an acetylating agent, like N,N-dimethylacetamide, to introduce the acetyl group at the 5-position.

An alternative method utilizes a Grignard reagent. In this process, 2,5-dibromopyridine is reacted with a Grignard reagent like isopropyl magnesium chloride, again facilitating a selective halogen-metal exchange. The subsequent reaction with an acetylating agent yields the desired product. Careful control of temperature and reaction conditions is paramount in both methods to prevent side reactions and ensure high regioselectivity.

Table 2: Comparison of Synthetic Methods for 5-Acetyl-2-bromopyridine

| Method | Starting Material | Key Reagents | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| Lithiation | 2,5-Dibromopyridine | 1. n-Butyllithium (n-BuLi) 2. N,N-Dimethylacetamide | Ether or THF solvent, -78 °C | ~47% |

| Grignard Formation | 2,5-Dibromopyridine | 1. Isopropyl magnesium chloride 2. Acetylating agent | THF solvent, low temperature | Variable |

Synthesis of 2-(4-tert-butylphenyl)pyridine

2-(4-tert-butylphenyl)pyridine is another important precursor for related compounds, synthesized by forming a carbon-carbon bond between a pyridine ring and a 4-tert-butylphenyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. nih.govrsc.org

This reaction typically involves the palladium-catalyzed coupling of a pyridine-based electrophile with an organoboron reagent. For instance, 2-bromopyridine (B144113) can be coupled with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like sodium phosphate. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. This methodology is highly versatile and tolerates a wide range of functional groups, making it a preferred route for synthesizing 2-arylpyridines. claremont.edu

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Pyridine Substrate | Boron Reagent | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| 2-Bromopyridine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65-100 °C |

| Pyridine-2-sulfonyl fluoride | (4-tert-butylphenyl)boronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 °C |

Advanced Derivatization and Analogue Design of 5 Acetyl 2 4 T Butylphenoxy Pyridine

Systematic Modification of the Pyridine (B92270) Ring System for Research Purposes

The pyridine ring is a cornerstone of many pharmaceuticals, primarily due to its ability to act as a hydrogen bond acceptor and its influence on molecular properties like solubility and metabolic stability. nih.govnih.govnih.gov Systematic modification of this core in the 5-Acetyl-2-(4-(t-butylphenoxy)pyridine) scaffold can be approached through several research-driven strategies, including C-H functionalization and bioisosteric replacement.

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a key strategy in medicinal chemistry. nih.govresearchgate.net The entire pyridine ring can be replaced with other heterocycles to explore novel chemical space and improve drug-like properties. The goal is to create a new molecule with similar biological properties but potentially altered pharmacokinetics or toxicity. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a pyridine ring has been shown in some contexts to improve biological potency by over 500 times and significantly enhance metabolic stability. nih.govnih.gov This principle can be inverted by replacing the pyridine ring of the parent compound with other aromatic systems, such as pyrimidine, pyrazine, or even non-aromatic bioisosteres, to probe the importance of the pyridine nitrogen's specific location and basicity.

| Modification Strategy | Target Position(s) | Potential New Groups | Rationale |

| C-H Functionalization | C-3, C-4, C-6 | Halogens, Alkyl, Aryl, Cyano, Methoxy | Modulate electronics, sterics, and metabolic stability. nih.govnih.gov |

| Nitrogen Isotope Exchange | Pyridine Nitrogen | ¹⁵N Isotope | Used in mechanistic and metabolic studies. chemrxiv.org |

| Bioisosteric Ring Replacement | Entire Pyridine Ring | Phenyl, Thiophene, Pyrimidine, Pyrazine | Alter core geometry, hydrogen bonding capacity, and physicochemical properties. cambridgemedchemconsulting.commdpi.com |

Structural Variations at the Acetyl Substituent (C-5)

The acetyl group at the C-5 position presents a versatile handle for chemical modification. As a ketone, it can serve as a hydrogen bond acceptor and a reactive site for a wide array of chemical transformations. Variations at this position can significantly impact the compound's polarity, size, and ability to interact with biological targets.

Common derivatization strategies for the acetyl group include:

Reduction: The ketone can be reduced to a secondary alcohol, introducing a hydrogen bond donor and a chiral center. This change dramatically increases polarity and can lead to different binding orientations.

Oxidation: While less common, oxidative cleavage could lead to a carboxylic acid, fundamentally altering the compound's charge and solubility profile.

Carbonyl Homologation: The acetyl group can be extended by one or more carbons to explore larger binding pockets.

Conversion to other functional groups: The carbonyl can be converted into an oxime, hydrazone, or, through reductive amination, various substituted amines. These modifications allow for the introduction of diverse functionalities and the modulation of electronic and steric properties.

Acyl Migration: Under certain conditions, acetyl groups can migrate to adjacent hydroxyl groups, a phenomenon that must be considered during synthetic manipulations of more complex analogues. acs.org

The presence of an acetyl group on pyridine and related heterocyclic systems has been associated with various biological activities, and its modification is a common strategy in drug discovery. rsc.org

| Reaction Type | Resulting Functional Group | Potential Impact |

| Reduction | Secondary Alcohol | Introduces H-bond donor, increases polarity. |

| Reductive Amination | Primary/Secondary/Tertiary Amine | Introduces basic center, H-bond donor/acceptor. |

| Wittig Reaction | Alkene | Extends carbon chain, removes H-bond acceptor. |

| Conversion to Oxime | Oxime | Increases size, adds H-bond donor/acceptor. |

| Baeyer-Villiger Oxidation | Ester | Alters electronics and metabolic stability. |

Exploration of Diverse Phenoxy and t-Butylphenyl Substituents

The 2-(4-(t-butylphenoxy)pyridine) portion of the molecule features a diaryl ether linkage that is common in bioactive compounds. nih.gov The substitution patterns on both the phenoxy ring and the pendant t-butylphenyl group are critical determinants of activity, selectivity, and metabolic stability.

Phenoxy Ring Substituents: Structure-activity relationship studies on related 2-phenoxy scaffolds, such as 2-phenoxybenzamides, have shown that the nature and position of substituents on the phenoxy ring significantly influence biological activity. mdpi.com For example, the introduction of a 4-fluoro substituent on the phenoxy ring can have an advantageous effect on activity compared to an unsubstituted phenoxy group. mdpi.com Systematic exploration involves placing various electron-withdrawing (e.g., halogens, CF₃) and electron-donating (e.g., OCH₃, CH₃) groups at the ortho, meta, and para positions to map electronic and steric requirements.

The following table, adapted from SAR studies on 2-phenoxybenzamides, illustrates how modifications to the phenoxy ring can impact activity. Although on a different scaffold, it demonstrates the principle of phenoxy ring exploration.

Table: SAR of Phenoxy Substituents in 2-Phenoxybenzamide Analogues Data adapted from a study on antiplasmodial 2-phenoxybenzamides and is illustrative of SAR principles.

| Compound Analogue | R¹ Substituent (Phenoxy Ring) | PfNF54 IC₅₀ (µM) | Selectivity Index (S.I.) |

| Reference | 4-Fluoro | 0.3815 | 316.9 |

| Analogue 1 | 4-H | 1.012 | 127.1 |

| Analogue 2 | 4-Acetamido | 1.146 | 62.93 |

| Analogue 3 | H (no phenoxy group) | 3.738 | 30.22 |

| Source: Adapted from Köhl et al., Molecules, 2021. mdpi.com |

t-Butylphenyl Group Modifications: The tertiary-butyl group is a common feature in drug candidates, often used to fill a hydrophobic pocket in a target protein. hyphadiscovery.com However, it is also frequently a site of metabolic oxidation by cytochrome P450 enzymes, typically leading to the formation of an alcohol derivative, which can result in high clearance. hyphadiscovery.comnih.gov

Research into improving metabolic stability often focuses on replacing the t-butyl group with bioisosteres that are less prone to oxidation. This involves removing or strengthening the C-H bonds. Strategies include:

Fluorination: Replacing methyl groups with trifluoromethyl groups.

Bioisosteric Replacement: Substituting the entire t-butyl group with other sterically similar but more stable groups, such as a trifluoromethylcyclopropyl group. This approach removes all the easily abstractable sp³ C-H bonds, which can significantly increase metabolic stability both in vitro and in vivo. nih.gov Other potential bioisosteres for a t-butyl group include trifluoromethyl oxetanes, which can decrease lipophilicity while improving metabolic stability. cambridgemedchemconsulting.comchem-space.com

Rational Design Principles for Novel 5-Acetyl-2-(4-(t-butylphenoxy)pyridine) Analogues

Based on the derivatization possibilities, a rational design strategy for novel analogues can be formulated to systematically optimize the molecule's properties. nih.govrsc.org The key principles derived from the analysis of the scaffold's components guide this process.

Core Ring Exploration: The pyridine ring's role should be probed by introducing small substituents (e.g., fluorine, methyl) at the C-3, C-4, and C-6 positions via C-H functionalization to identify sensitive regions for steric or electronic interactions. Furthermore, bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine) should be considered to modulate basicity and solubility. nih.gov

Modulation of the H-Bonding Region: The C-5 acetyl group is a prime site for modification. It should be converted to both hydrogen bond donors (e.g., secondary alcohol) and acceptors with different geometries (e.g., oxime) to optimize interactions in the target's binding site.

Phenoxy Moiety Optimization: The phenoxy ring should be systematically decorated with a diverse set of small, electronically varied substituents (F, Cl, OMe, CN) at the ortho, meta, and para positions to fine-tune potency, guided by SAR data from related phenoxypyridine scaffolds. nih.govmdpi.com

Enhancement of Metabolic Stability: The t-butyl group is a potential metabolic liability. hyphadiscovery.com Analogues should be designed where this group is replaced by metabolically more robust bioisosteres, such as trifluoromethylcyclopropyl or other fluorinated groups, to improve pharmacokinetic properties without compromising potency. nih.gov

By integrating these principles, a focused library of analogues can be designed to enhance desired biological activities and drug-like properties, leading to the identification of optimized lead compounds.

Computational Chemistry and Theoretical Modeling of 5 Acetyl 2 4 T Butylphenoxy Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For "5-Acetyl-2-(4-(t-butylphenoxy)pyridine," these calculations can elucidate the distribution of electrons and energy levels of molecular orbitals, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on "5-Acetyl-2-(4-(t-butylphenoxy)pyridine" are not widely published, data from analogous 2-acetylpyridine (B122185) derivatives can provide valuable insights. researchgate.net

DFT calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an important indicator of molecular stability and reactivity. scielo.br

Table 1: Predicted Electronic Properties based on 2-Acetylpyridine Derivatives

| Property | Predicted Value/Characteristic for 5-Acetyl-2-(4-(t-butylphenoxy)pyridine |

|---|---|

| HOMO Localization | Expected to be delocalized over the pyridine (B92270) ring and phenoxy group. |

| LUMO Localization | Primarily localized on the acetyl group and pyridine ring. |

| HOMO-LUMO Gap | Predicted to be relatively small, indicating potential for high reactivity. |

| Electron Distribution | High electron density around the oxygen and nitrogen atoms, and the pi-systems of the aromatic rings. |

This table is predictive and based on data from analogous compounds.

The three-dimensional structure of "5-Acetyl-2-(4-(t-butylphenoxy)pyridine" is not rigid. Rotation is possible around the C-O bond linking the pyridine and phenoxy rings, as well as the C-C bond of the acetyl group. Conformational analysis helps to identify the most stable arrangements (lowest energy conformations) of the molecule.

The potential energy landscape can be mapped by systematically rotating these bonds and calculating the energy of each resulting conformation. This analysis would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most probable structure of the molecule in the gas phase. The presence of the bulky t-butyl group is expected to introduce steric hindrance, which will significantly influence the preferred conformations by restricting rotation around the phenoxy-pyridine bond.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. An MD simulation of "5-Acetyl-2-(4-(t-butylphenoxy)pyridine" would reveal its dynamic behavior, including conformational changes and interactions with its environment, such as a solvent. acs.org

In a solvent like water or an organic solvent, the simulation would show how the solvent molecules arrange themselves around the solute and how the solute's conformation adapts to the solvent environment. The polar acetyl and pyridine moieties would be expected to interact favorably with polar solvents, while the nonpolar t-butylphenoxy group would prefer nonpolar environments. These simulations are crucial for understanding the compound's solubility and how it might behave in a biological, aqueous environment.

In Silico Prediction of Molecular Interactions and Ligand-Target Binding (Theoretical)

In silico methods are instrumental in predicting how a molecule might interact with biological targets, such as proteins or nucleic acids. These predictions can guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For "5-Acetyl-2-(4-(t-butylphenoxy)pyridine," docking algorithms could be used to screen a library of protein structures to identify potential biological targets.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. The pyridine nitrogen and the acetyl oxygen are potential hydrogen bond acceptors, while the aromatic rings can participate in pi-stacking and hydrophobic interactions. The t-butyl group would likely favor binding to hydrophobic pockets within a receptor.

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Potential Participating Groups of the Compound |

|---|---|

| Hydrogen Bonding | Acetyl oxygen, Pyridine nitrogen |

| Hydrophobic Interactions | t-butyl group, Phenyl ring |

| Pi-Stacking | Pyridine ring, Phenyl ring |

Following molecular docking, more rigorous methods can be used to calculate the binding energy. Methods like Free Energy Perturbation (FEP) can provide more accurate estimations of the binding affinity by simulating the transformation of the ligand into a solvent molecule within the binding site. While computationally intensive, these calculations provide a more detailed understanding of the thermodynamics of binding and can help in the rational design of more potent analogs.

Chemogenomics and Virtual Screening Approaches for Target Identification

Chemogenomics represents a strategic approach in drug discovery that utilizes libraries of small molecules to systematically probe the functions of protein families, thereby identifying novel biological targets. For a compound like 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, chemogenomics would involve screening it against a wide array of proteins to map its biological interaction profile. This process can uncover unexpected therapeutic targets and provide insights into the compound's mechanism of action and potential off-target effects.

Virtual screening is a pivotal computational technique within the chemogenomics framework, enabling the rapid assessment of large compound libraries against a specific biological target. This is particularly useful when a potential target has been identified through other means, such as differential gene expression in diseased versus healthy tissues. There are two primary categories of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is employed when the three-dimensional structure of the target protein is unknown. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. A known active ligand for the target is used as a template to search for other compounds with comparable physicochemical properties and structural features.

Structure-based virtual screening , conversely, requires the 3D structure of the target protein, which can be determined through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Molecular docking is a prominent technique in structure-based screening, where computational algorithms predict the preferred orientation of a ligand when bound to a target protein. This method evaluates the binding affinity and interaction patterns, such as hydrogen bonds and hydrophobic interactions, to rank potential drug candidates. For instance, in the identification of inhibitors for protein arginine methyltransferase 5 (PRMT5), a molecular docking-based virtual screening was successfully employed to identify novel scaffolds. nih.gov

In the context of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, a virtual screening workflow could be initiated by first identifying potential targets through network pharmacology and then using molecular docking to predict its binding affinity to those targets. mdpi.com This tiered approach helps in prioritizing experimental validation of the most promising targets. The reliability of such docking procedures is often validated by redocking a known ligand into the active site of the target protein and ensuring the computational model can accurately reproduce the experimental binding mode.

The following table illustrates a hypothetical output from a virtual screening campaign for 5-Acetyl-2-(4-(t-butylphenoxy)pyridine against a panel of kinase targets, a common protein family implicated in various diseases.

| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| Kinase A | -9.8 | 50 | MET80, LYS33, ASP145 |

| Kinase B | -7.2 | 500 | VAL45, ILE120, PHE133 |

| Kinase C | -8.5 | 150 | GLU90, ARG150, TYR101 |

| Kinase D | -6.1 | 1200 | LEU25, ALA160, PRO78 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying molecular features, known as descriptors, QSAR models can predict the activity of novel or untested compounds, thereby guiding medicinal chemistry efforts in designing more potent and selective molecules. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Curation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, volume).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to generate an equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

For 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, a QSAR study would involve synthesizing a series of derivatives with modifications at various positions of the molecule. For example, the t-butyl group could be replaced with other alkyl or electron-withdrawing groups, and the acetyl group could be altered. The biological activity of these derivatives would then be determined against a specific target.

A hypothetical QSAR study for a series of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine derivatives might explore the influence of descriptors such as lipophilicity (LogP), molar refractivity (MR), and electronic parameters (e.g., Hammett constants) on their inhibitory activity against a hypothetical enzyme.

The resulting QSAR equation might take the following form:

pIC50 = β0 + β1(LogP) + β2(MR) + β3(σ)

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP, MR, and σ are the molecular descriptors.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The following table provides a hypothetical dataset for a QSAR study of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine derivatives.

| Compound | R-group (on phenoxy ring) | LogP | MR | σ (Hammett constant) | Experimental pIC50 | Predicted pIC50 |

| 1 | t-butyl | 5.2 | 105.3 | -0.20 | 7.5 | 7.4 |

| 2 | H | 4.1 | 85.1 | 0.00 | 6.8 | 6.9 |

| 3 | Cl | 4.8 | 90.2 | 0.23 | 7.1 | 7.0 |

| 4 | OCH3 | 4.0 | 92.8 | -0.27 | 7.3 | 7.3 |

| 5 | NO2 | 4.2 | 92.0 | 0.78 | 6.2 | 6.3 |

This table is for illustrative purposes and does not represent actual experimental data.

Such a QSAR model, once validated, can be instrumental in predicting the activity of yet-to-be-synthesized derivatives, prioritizing synthetic efforts, and providing insights into the molecular features that govern biological activity. nih.gov

Mechanistic and Biological Activity Research in Vitro and Pre Clinical Focus

Investigation of Molecular Mechanisms of Action (Excluding Clinical Human Data)

No studies detailing the modulatory or inhibitory effects of 5-Acetyl-2-(4-(t-butylphenoxy) pyridine) on specific enzymes were identified.

There is no available data from receptor ligand binding or functional assays to characterize the potential agonistic or antagonistic properties of this compound.

Research exploring the impact of this compound) on cellular pathways and signaling cascades has not been published.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Without biological activity data, no correlations between the structural features of this compound) and biological responses can be established.

There are no published studies on the rational design and synthesis of analogues of this compound) aimed at modulating its biological activity.

Comparative Biological Profiling of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine with Known Reference Compounds

Without any available data, the creation of informative data tables and detailed research findings as stipulated in the instructions cannot be fulfilled. It is recommended to consult proprietary research or chemical manufacturer's internal data, if accessible, for information regarding the biological activity of this compound.

Applications in Advanced Materials and Catalysis Research

5-Acetyl-2-(4-(t-butylphenoxy)pyridine as a Ligand in Transition Metal Catalysis

The nitrogen atom in the pyridine (B92270) ring of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine possesses a lone pair of electrons, making it a potential ligand for coordinating with transition metals. The electronic properties of the pyridine ring, influenced by the electron-withdrawing acetyl group and the electron-donating t-butylphenoxy group, can modulate the stability and reactivity of the resulting metal complexes.

While specific studies on transition metal complexes of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine are not extensively documented, the broader class of pyridine derivatives is widely employed in catalysis. The formation of complexes with metals such as palladium, ruthenium, and copper can lead to catalysts for a variety of organic transformations. The steric bulk of the t-butylphenoxy group could influence the coordination geometry around the metal center, potentially leading to selectivity in catalytic reactions. The acetyl group's carbonyl oxygen could also participate in coordination, making the compound a potential bidentate N,O-ligand, which can enhance the stability of the metal complex.

| Potential Metal Coordination | Possible Catalytic Applications |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Ruthenium (Ru) | Hydrogenation, metathesis |

| Copper (Cu) | Click chemistry, oxidation reactions |

| Iridium (Ir) | C-H activation |

This table is illustrative of potential applications based on the general reactivity of pyridine-based ligands.

Integration into Supramolecular Assemblies and Functional Materials

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structure of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine contains several features that could facilitate its integration into such assemblies. The aromatic pyridine and phenoxy rings can participate in π-π stacking interactions, while the acetyl group can act as a hydrogen bond acceptor.

The bulky t-butyl group can play a significant role in directing the self-assembly process, influencing the packing and morphology of the resulting supramolecular structures. These organized assemblies could form the basis for functional materials with applications in areas such as organic electronics or host-guest chemistry.

Role as a Synthetic Intermediate or Building Block for Complex Molecules

In organic synthesis, functionalized heterocyclic compounds like 5-Acetyl-2-(4-(t-butylphenoxy)pyridine serve as valuable building blocks for the construction of more complex molecules, particularly in the field of medicinal chemistry. The acetyl group is a versatile functional handle that can undergo a wide range of chemical transformations.

For instance, the ketone of the acetyl group can be reduced to an alcohol, converted to an amine via reductive amination, or serve as a point of attachment for other molecular fragments through aldol (B89426) or similar condensation reactions. The pyridine ring itself can be further functionalized. This versatility makes it a useful intermediate for the synthesis of novel organic compounds with potential biological activity. A related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, has been utilized as an intermediate in the synthesis of the anti-inflammatory drug Etoricoxib.

Potential Transformations of the Acetyl Group:

| Reaction Type | Product Functional Group |

| Reduction | Secondary alcohol |

| Reductive Amination | Amine |

| Wittig Reaction | Alkene |

| Baeyer-Villiger Oxidation | Ester |

Exploration in Chemoresponsive Systems and Sensor Development

Chemoresponsive systems and chemical sensors are designed to exhibit a detectable change in properties, such as color or fluorescence, upon interaction with a specific analyte. The pyridine nitrogen in 5-Acetyl-2-(4-(t-butylphenoxy)pyridine can act as a binding site for metal ions or other Lewis acidic species.

Upon binding of an analyte, the electronic structure of the molecule could be perturbed, leading to a change in its spectroscopic properties. While specific studies on this compound for sensor applications are yet to be reported, the general principle of using pyridine-containing molecules as chemosensors is well-established. The combination of the pyridine binding site and the extended aromatic system could potentially be exploited for the development of novel fluorescent or colorimetric sensors.

Emerging Research Perspectives and Future Directions for 5 Acetyl 2 4 T Butylphenoxy Pyridine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted pyridines is a well-established field, yet there is a continuous drive towards developing more efficient, cost-effective, and environmentally benign methodologies. Future research into the synthesis of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine would likely focus on improving upon traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.

Key areas for development include:

Catalytic C-O Cross-Coupling: The formation of the diaryl ether bond is a critical step. Modern advancements in catalysis, particularly using copper or palladium catalysts with specialized ligands, could enable this coupling under milder conditions with lower catalyst loading.

Late-Stage Functionalization: Introducing the acetyl group at a late stage in the synthesis via C-H activation could provide a more convergent and flexible route. This approach avoids the need to carry the acetyl group through multiple synthetic steps where it might undergo unwanted side reactions.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. A flow-based synthesis could improve yields and purity while minimizing solvent usage.

Green Chemistry Principles: Future synthetic strategies will likely incorporate principles of green chemistry, such as using renewable starting materials, employing safer solvents, and designing processes that are inherently more energy-efficient. For instance, processes for preparing acetylpyridines may utilize catalysts that can be recycled and operate at lower temperatures. google.com

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Cross-Coupling | High yields, functional group tolerance, milder conditions. | Development of novel, low-cost, and recyclable catalysts. |

| Late-Stage C-H Activation | Increased synthetic efficiency, rapid analog synthesis. | Discovery of selective and robust C-H activation catalysts. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise process control, reduced waste. | Optimization of reactor design and reaction conditions for multi-step syntheses. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for pyridine (B92270) functionalization. |

Advanced High-Throughput Screening Platforms for Biological Discovery

To uncover the biological potential of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, advanced high-throughput screening (HTS) platforms are indispensable. HTS allows for the rapid testing of thousands of compounds against a multitude of biological targets, generating vast amounts of data that can illuminate potential therapeutic applications. springernature.com

Future screening campaigns involving this compound could include:

Target-Based Screening: Testing the compound against specific, well-validated biological targets such as kinases, proteases, or nuclear receptors implicated in various diseases.

Phenotypic Screening: Assessing the compound's effect on whole cells or organisms to identify desired phenotypic changes (e.g., inhibition of cancer cell growth, reduction of inflammation) without a priori knowledge of the specific target.

High-Content Screening (HCS): Utilizing automated microscopy and image analysis to gather multiparametric data on cellular events, providing deeper insights into the compound's mechanism of action.

Table 2: Illustrative High-Throughput Screening Workflow

| Step | Description | Technology Employed | Desired Outcome |

|---|---|---|---|

| 1. Assay Development | Creation of a robust and miniaturized biological assay suitable for automation. | Fluorescence, luminescence, or label-free detection systems. | A reliable and sensitive assay to measure compound activity. |

| 2. Library Preparation | Dilution and plating of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine and other library compounds into microtiter plates. | Robotic liquid handlers. | Assay-ready plates for screening. |

| 3. Screening | Automated addition of reagents and measurement of the assay signal. | Integrated robotic systems and plate readers. | Raw data on the activity of each compound. |

| 4. Data Analysis | Statistical analysis to identify "hits" – compounds showing significant activity. | Cheminformatics software. | A curated list of primary hits for further validation. |

| 5. Hit Confirmation & Validation | Re-testing of hits and performing dose-response curves to confirm activity and determine potency. | Various biochemical and cell-based assays. | Confirmed active compounds for lead optimization. |

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. mdpi.com For a compound like 5-Acetyl-2-(4-(t-butylphenoxy)pyridine, AI/ML can be leveraged to design novel analogs with improved potency, selectivity, and pharmacokinetic properties.

Future directions in this area include:

De Novo Design: Employing generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to create novel molecular structures based on the core scaffold of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine. mdpi.com These models can be trained to generate molecules with predicted high affinity for a specific biological target.

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of designed analogs before they are synthesized.

Synthesis Planning: Utilizing AI-powered retrosynthesis tools to devise the most efficient synthetic routes for promising new analogs, saving time and resources in the laboratory.

Table 3: AI/ML Workflow for Analog Design

| Phase | AI/ML Application | Objective |

|---|---|---|

| 1. Scaffolding | Analysis of the 5-Acetyl-2-(4-(t-butylphenoxy)pyridine core structure. | Identify key structural features for activity and sites for modification. |

| 2. Generation | Use of generative models (e.g., RNNs, GANs) to propose novel analogs. | Explore a vast chemical space for potentially superior compounds. |

| 3. Prediction | Application of predictive models (e.g., QSAR, ADMET predictors). | Prioritize virtual compounds with the best-predicted profiles for synthesis. |

| 4. Synthesis | Retrosynthesis algorithms to plan synthetic routes. | Accelerate the chemical synthesis of high-priority analogs. |

Exploration of New Biological Targets and Therapeutic Areas (Pre-clinical, Research Phase)

The structural features of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine) suggest several potential avenues for therapeutic exploration. A structurally related compound, 5-Amino-2-(4-tert-butylphenoxy)pyridine, has been identified as an orally active inhibitor of the Notch signaling pathway, with potential anti-tumor activity. cymitquimica.com This provides a strong rationale for investigating 5-Acetyl-2-(4-(t-butylphenoxy)pyridine in the context of oncology.

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in a variety of cancers. Inhibiting this pathway can be a valuable therapeutic strategy. Future preclinical research should therefore focus on:

Notch Pathway Inhibition: Evaluating the ability of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine to inhibit key components of the Notch pathway in relevant cancer cell lines.

Oncology: Assessing its anti-proliferative and pro-apoptotic effects in various cancer models, including those where Notch signaling is a known driver of disease.

Other Therapeutic Areas: The pyridine scaffold is prevalent in drugs targeting a wide range of conditions. Therefore, exploring its activity in areas such as neurodegenerative diseases, inflammation, and infectious diseases is also a valid research direction. Many compounds containing 1,3,4-oxadiazole (B1194373) rings, which share some electronic similarities with pyridine, have shown antimicrobial activity. nih.gov

Table 4: Potential Biological Targets and Therapeutic Areas

| Potential Biological Target | Associated Therapeutic Area | Rationale for Investigation |

|---|---|---|

| Gamma-secretase / Notch Receptor | Oncology (e.g., Leukemia, Breast Cancer) | Based on activity of structurally similar compounds like 5-Amino-2-(4-tert-butylphenoxy)pyridine. cymitquimica.com |

| Kinases | Oncology, Inflammation | The pyridine core is a common scaffold in kinase inhibitors. |

| G-Protein Coupled Receptors (GPCRs) | CNS Disorders, Metabolic Diseases | The molecule's structure is amenable to interaction with GPCR binding pockets. |

| Bacterial or Fungal Enzymes | Infectious Diseases | Heterocyclic compounds frequently exhibit antimicrobial properties. |

Unveiling Novel Reactivity and Transformational Chemistry

A deeper understanding of the chemical reactivity of 5-Acetyl-2-(4-(t-butylphenoxy)pyridine is essential for synthesizing analogs and developing chemical probes. The molecule contains three key reactive sites: the acetyl group, the pyridine ring, and the ether linkage.

Future research could explore:

Reactions of the Acetyl Group: Standard carbonyl chemistry, such as reduction to an alcohol, oxidation to a carboxylic acid (via haloform reaction), or conversion to an oxime, can provide a diverse range of derivatives. orgsyn.org

Modification of the Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. More likely are nucleophilic aromatic substitution reactions or modification via its basic nitrogen atom (e.g., N-oxide formation).

Ether Bond Chemistry: While generally stable, the diaryl ether bond could be cleaved under specific, often harsh, conditions, which could be useful for certain synthetic transformations.

Photochemistry and Catalysis: Investigating novel transformations mediated by light or transition metal catalysts could unlock new reaction pathways and lead to the discovery of unexpected molecular scaffolds.

Table 5: Potential Chemical Transformations

| Functional Group | Type of Reaction | Potential Product |

|---|---|---|

| Acetyl Group (Ketone) | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Wittig Reaction | Alkene | |

| Oximation (with Hydroxylamine) | Oxime | |

| Pyridine Ring | N-Oxidation (e.g., with m-CPBA) | Pyridine-N-oxide |

| Halogenation | Halogenated Pyridine |

| Ether Linkage | Ether Cleavage (e.g., with HBr) | Phenol (B47542) and Halopyridine |

Q & A

Q. How can researchers evaluate the bioactivity of this compound against enzymes like CYP1B1?

- Methodological Answer : Use molecular docking to predict binding affinities to CYP1B1’s active site, followed by in vitro assays like ethoxyresorufin-O-deethylase (EROD) to measure IC₅₀ values. Compare inhibition potency against known inhibitors (e.g., α-naphthoflavone) and validate with structure-activity relationship (SAR) studies .

Q. What experimental strategies resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence-based inhibition vs. enzymatic activity). Control variables such as solvent purity, stereochemical integrity, and metabolic stability (e.g., rat liver microsome assays) to isolate confounding factors. SAR analysis can clarify substituent effects .

Q. How do tautomerism and conformational flexibility impact the compound's biological activity?

- Methodological Answer : Use computational tools (e.g., Gaussian for tautomer energy calculations) and crystallography to identify dominant tautomers. Conformational analysis via molecular dynamics simulations reveals bioactive conformers. For example, keto-enol tautomerism in acetyl groups may alter hydrogen-bonding interactions .

Q. What role do density functional theory (DFT) studies play in understanding the compound's mechanism of action?

- Methodological Answer : DFT calculates electron density distributions, frontier molecular orbitals (HOMO/LUMO), and adsorption energies on metal surfaces (e.g., for corrosion inhibition studies). This predicts charge-transfer interactions and active sites for biological targets .

Q. How can researchers assess the metabolic stability of this compound in biological systems?

- Methodological Answer : Conduct in vivo pharmacokinetic studies in rodent models, measuring plasma concentration-time profiles. In vitro assays with cytochrome P450 isoforms (e.g., CYP3A4) identify major metabolites. High-resolution mass spectrometry (HR-MS) tracks metabolic pathways .

Application-Oriented Questions

Q. Could this compound act as a corrosion inhibitor, and what experimental setups validate this?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in acidic/neutral media (e.g., 0.5 M H₂SO₄) quantify inhibition efficiency. Compare with pyridine derivatives substituted at 2nd/6th positions, which show high chelation potential via nitrogen lone pairs .

Q. What biotechnological applications exploit this compound's interaction with nucleic acids?

Q. How can toxicity be assessed given limited ecotoxicological data?

- Methodological Answer : Use in silico tools (e.g., ECOSAR, TEST) to predict acute/chronic toxicity. Perform Caenorhabditis elegans or Daphnia magna assays for acute exposure effects. For human toxicity, employ HepG2 cell viability assays and Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.